molecular formula C13H20N2O B2554202 2-(4-Benzyl-piperazin-1-yl)-ethanol CAS No. 3221-20-3

2-(4-Benzyl-piperazin-1-yl)-ethanol

Cat. No. B2554202
CAS RN: 3221-20-3
M. Wt: 220.316
InChI Key: VIRUORUIOHJCOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is described in a study where the compound was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The process involved optimizing technological parameters such as raw material ratio, reaction time, and temperature. The optimal conditions were found to be a molar ratio of 1:1.10, a reaction temperature of 115 °C, and a duration of 4 hours, resulting in an 88.5% yield of the product. The structure of the synthesized compound was confirmed through unspecified methods .

Molecular Structure Analysis

In another study, a related compound with a piperazine ring, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was synthesized and its crystal structure was analyzed. The piperazine ring in this compound was found to adopt a conventional chair conformation. The molecular structure was fully characterized by various spectroscopic methods including IR, NMR, MS, and confirmed by X-ray diffraction. Additionally, Hirshfeld Surface Analysis (HAS) was conducted, which showed clear agreement with the XRD analysis, indicating the reliability of the structural data obtained .

Chemical Reactions Analysis

The synthesis of the related compound mentioned above involved a click cyclocondensation reaction, which is a type of chemical reaction that joins small units together with high yield and efficiency. The reaction was carried out using a copper catalyst (copper(II) sulfate pentahydrate/sodium ascorbate) and a solvent mixture of t-BuOH/water. The use of microwave irradiation greatly accelerated the reaction, demonstrating the potential for more efficient synthesis methods compared to conventional heating .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol are not detailed in the provided data, the synthesis and structural analysis studies suggest that the compound is likely to have properties consistent with other similar piperazine derivatives. These properties may include solubility in organic solvents, potential for forming crystalline structures, and the presence of functional groups that can be identified by spectroscopic methods. The high yield of the synthesis also suggests that the compound is stable under the reaction conditions used .

Scientific Research Applications

Metabolism in Antidepressant Development

The compound 2-(4-Benzyl-piperazin-1-yl)-ethanol, as part of Lu AA21004, a novel antidepressant, was studied for its metabolic pathways using human liver microsomes and recombinant enzymes. It was found to oxidize into various metabolites, including a 4-hydroxy-phenyl metabolite, sulfoxide, N-hydroxylated piperazine, and benzylic alcohol, leading to further insights into drug metabolism and disposition in antidepressant development (Hvenegaard et al., 2012).

Facilitation of Learning and Memory

Research on derivatives of 2-(4-Benzyl-piperazin-1-yl)-ethanol, specifically 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates, demonstrated significant facilitation of learning and memory in mice. This indicates potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2012).

Pharmaceutical Synthesis

The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol showcases its role in the development of various pharmaceutical compounds. The optimization of technological parameters in its synthesis underscores its significance in pharmaceutical chemistry (Wang Jin-peng, 2013).

Antimicrobial Activity

Compounds involving 2-(4-Benzyl-piperazin-1-yl)-ethanol demonstrated notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents, especially against bacteria and fungi (Patel et al., 2011).

Antifungal and Antidiabetic Applications

The compound has been used in synthesizing new antifungal and antidiabetic agents. Its derivatives showed efficacy in improving glucose tolerance in a rat model of type II diabetes, indicating its potential in diabetes management (Le Bihan et al., 1999).

Chemical Characterization and Analysis

Studies on the structural and spectral characterization of 2-(4-Benzyl-piperazin-1-yl)-ethanol and its derivatives provide essential information for further pharmaceutical applications. These studies include investigations into crystal structures and solubility thermodynamics, which are crucial for drug formulation and development (Volkova et al., 2020).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRUORUIOHJCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-piperazin-1-yl)-ethanol

Synthesis routes and methods

Procedure details

1-Piperazineethanol was benzylated with benzyl bromide in the same manner as Reference Example 1-(1) to give 4-benzyl-1-piperazineethanol as an oil. Yield 80.8%. NMR(CDCl3)δ: 2.42-2.65(10H, m), 3.33(1H, s), 3.49(2H, s), 3.59(2H, t, J=5), 7.23(5H, s).
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